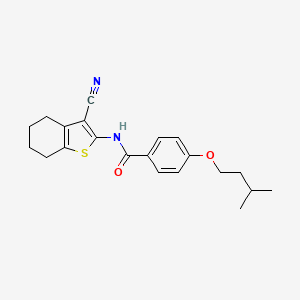
N,N'-bis(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(furan-2-ylméthyl)-1-méthyl-1H-pyrazole-3,5-dicarboxamide (souvent appelé BFMO) est un composé chimique présentant les propriétés suivantes :
Formule empirique : C₁₂H₁₂N₂O₄
Masse moléculaire : 248,23 g/mol
Numéro CAS : 69010-90-8
Le BFMO sert de ligand dans les réactions de couplage catalysées par le cuivre impliquant des halogénures d’aryle et des hétérocycles azotés. Examinons ses méthodes de préparation, ses réactions chimiques, ses applications, son mécanisme d’action et ses comparaisons avec des composés similaires.
Méthodes De Préparation
Voies de synthèse : La voie de synthèse du BFMO implique les étapes suivantes :
Oxydation de la furfurylamine : La furfurylamine (C₅H₆NO) subit une oxydation pour former le N-oxyde de furfurylamine correspondant.
Condensation avec l’acide oxalique :
Analyse Des Réactions Chimiques
Types of Reactions
N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, where it forms complexes with metal ions and enhances catalytic activity.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit enhanced reactivity. These complexes can then participate in various catalytic processes, leading to the formation of desired products. Additionally, the compound’s unique structure allows it to interact with biological targets, potentially inhibiting or modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE include:
- N,N-BIS(2-FURYLMETHYL)OXALAMIDE
- N,N-BIS(2-FURYLMETHYL)AMINE
Uniqueness
N,N-BIS(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of both furylmethyl and pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable complexes with metal ions and its potential biological activities further distinguish it from similar compounds .
Propriétés
Formule moléculaire |
C16H16N4O4 |
|---|---|
Poids moléculaire |
328.32 g/mol |
Nom IUPAC |
3-N,5-N-bis(furan-2-ylmethyl)-1-methylpyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C16H16N4O4/c1-20-14(16(22)18-10-12-5-3-7-24-12)8-13(19-20)15(21)17-9-11-4-2-6-23-11/h2-8H,9-10H2,1H3,(H,17,21)(H,18,22) |
Clé InChI |
JCISPJSZXJERSG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C(=O)NCC2=CC=CO2)C(=O)NCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10952482.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B10952489.png)
![Ethyl 4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10952498.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B10952501.png)
![4-chloro-1-methyl-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-1H-pyrazole-3-carboxamide](/img/structure/B10952506.png)
![(6-Methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone](/img/structure/B10952516.png)
![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10952521.png)
![1-cyclohexyl-3-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B10952523.png)
![5-[(2-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]furan-2-carboxamide](/img/structure/B10952524.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-4-nitrobenzamide](/img/structure/B10952537.png)
![9-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10952538.png)

![3,6-dimethyl-N-(2-{[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952552.png)
![6-Amino-4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10952565.png)
